molecular formula C13H14ClNO3 B2774028 1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate CAS No. 1384688-14-5

1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate

Cat. No.: B2774028
CAS No.: 1384688-14-5
M. Wt: 267.71
InChI Key: KHIUVJKWWCGQMP-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate is a synthetic organic compound with the molecular formula C13H14ClNO3. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further substituted with a chloropyridine and an oxolan group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Oxolan Group: The oxolan group can be introduced via a nucleophilic substitution reaction, where an appropriate oxolan derivative reacts with a suitable leaving group.

    Chloropyridine Substitution: The chloropyridine moiety can be introduced through a halogenation reaction, where a pyridine derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound is used to investigate its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.

    Medicine: The compound is studied for its potential therapeutic applications. Researchers explore its efficacy and safety as a drug candidate for various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:

    Cyclopropylpyridine Derivatives: These compounds share the cyclopropyl and pyridine moieties but differ in other substituents. They may exhibit similar chemical reactivity but different biological activities.

    Oxolan Derivatives: Compounds containing the oxolan group may have similar chemical properties but differ in their overall structure and function.

    Chloropyridine Derivatives: These compounds share the chloropyridine moiety and may exhibit similar reactivity in substitution reactions but differ in their biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(oxolan-3-yl)cyclopropyl] 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-11-7-9(1-5-15-11)12(16)18-13(3-4-13)10-2-6-17-8-10/h1,5,7,10H,2-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIUVJKWWCGQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2(CC2)OC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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